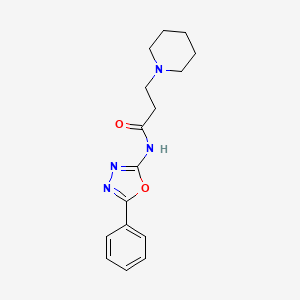

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(piperidin-1-yl)propanamide

Description

Properties

CAS No. |

89757-82-4 |

|---|---|

Molecular Formula |

C16H20N4O2 |

Molecular Weight |

300.36 g/mol |

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C16H20N4O2/c21-14(9-12-20-10-5-2-6-11-20)17-16-19-18-15(22-16)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,19,21) |

InChI Key |

RWTWULSIGHZKNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(piperidin-1-yl)propanamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using a suitable phenylating agent.

Formation of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction.

Coupling of the Oxadiazole and Piperidine Moieties: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the oxadiazole ring or the amide group.

Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(piperidin-1-yl)propanamide exhibit notable anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various cancer cell lines. A specific study reported that a related compound displayed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells, indicating strong anticancer potential .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has also been extensively studied. A synthesis involving piperidine derivatives led to compounds that showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to evaluate their effectiveness, with results indicating promising antimicrobial properties .

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving the reaction of piperidine derivatives with oxadiazole precursors. For example, one approach involves using picolinohydrazide with unsymmetrical anhydrides to yield the desired oxadiazole derivatives .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Proton-NMR (Nuclear Magnetic Resonance), 13C-NMR, FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry are commonly utilized for this purpose. These methods help in elucidating the molecular structure and verifying the successful synthesis of the target compounds .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of oxadiazole derivatives. Modifications in the piperidine ring or substituents on the oxadiazole moiety can significantly influence the compound's potency against various biological targets. Research indicates that specific substitutions enhance anticancer and antimicrobial activities, guiding future drug design efforts .

Study on Anticancer Agents

A comprehensive study evaluated a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as potential anticancer agents. The synthesized compounds were tested for their cytotoxic effects on different cancer cell lines, revealing several candidates with low IC50 values, suggesting strong anticancer activities compared to established drugs like doxorubicin .

Antimicrobial Evaluation

Another case study focused on the antibacterial and antifungal evaluation of synthesized oxadiazole derivatives. The results indicated that certain compounds exhibited significant inhibition zones against bacterial strains and fungi, supporting their potential use as antimicrobial agents in therapeutic applications .

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(piperidin-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s structure is compared to analogs with variations in the oxadiazole substituents, linker groups, and terminal pharmacophores. Key differences include:

- Piperidin-1-yl vs.

- Propanamide Linker : The propanamide chain is conserved across analogs, but substituents at the 3-position (e.g., sulfanyl, piperidinyl) modulate steric and electronic properties .

Table 1: Physicochemical Comparison of Selected Analogs

Enzyme Inhibition

- Alkaline Phosphatase (ALP) Inhibition : Thiazole-oxadiazole hybrids (e.g., 8a ) exhibit ALP inhibition (IC50 = 0.98 ± 0.12 µM), attributed to the sulfanyl-propanamide linker and heterocyclic interactions . The target compound’s piperidinyl group may enhance binding to hydrophobic enzyme pockets.

- Lipoxygenase (LOX) Inhibition : Analogs with electron-withdrawing substituents (e.g., nitro groups) show improved LOX inhibition, suggesting the target’s phenyl group could be optimized for similar activity .

Antimicrobial and Anticancer Potential

- Drug-Resistant Pathogen Inhibition : Hybrids like (E)-N-(3-((1-methyl-5-nitroimidazol-2-yl)methylene)indolin-2-one-5-yl)-3-(piperidin-1-yl)propanamide (5d) demonstrate efficacy against drug-resistant strains (MIC = 1.56 µg/mL) . The piperidinyl group in the target compound may contribute to similar membrane disruption.

- Hemolytic Activity: Sulfonyl-piperidinyl analogs (e.g., 7k) show moderate hemolysis (HC50 = 312 µg/mL), indicating tolerable toxicity for non-target cells .

Q & A

Q. Basic

- ¹H/¹³C NMR : Critical for confirming the oxadiazole ring (δ 8.0–8.5 ppm for aromatic protons) and piperidinyl protons (δ 1.5–3.0 ppm). The absence of thiol (-SH) peaks (δ 3.5–4.5 ppm) confirms successful coupling .

- IR : Key absorption bands include C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and N-H (3200–3300 cm⁻¹) .

- HPLC : Validates purity (>95% for biological assays) .

How can reaction conditions be optimized to improve yields in oxadiazole-propanamide synthesis?

Q. Advanced

- Coupling Agents : COMU® improves yields (38–54%) compared to traditional carbodiimides by reducing racemization .

- Solvent Choice : DMF enhances solubility of polar intermediates, while THF/water mixtures are better for hydrolysis steps .

- Temperature : Lower temperatures (0–5°C) minimize side reactions during coupling, as seen in fluorination protocols .

- Purification : Sequential normal-phase and amine-phase chromatography resolve structurally similar byproducts .

How can contradictory biological activity data across studies be resolved?

Advanced

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., fungal vs. mammalian sterol 14α-demethylase) affect IC₅₀ values. Standardize assays using recombinant enzymes .

- Solubility Issues : Poor aqueous solubility (e.g., ≥3.07 mg/mL in EtOH with warming) can skew in vitro results. Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability .

- Structural Analogues : Subtle substitutions (e.g., 4-bromo vs. 4-fluoro phenyl) alter target affinity. Perform SAR studies with controlled substituent libraries .

How does piperidine substitution impact biological activity?

Q. Advanced

- Piperidine vs. Piperazine : Piperazine derivatives show higher dopamine D3 receptor affinity (Ki < 10 nM) due to additional hydrogen bonding, while piperidine analogs exhibit better metabolic stability .

- N-Alkylation : Introducing hydroxyethyl or fluoroethyl groups (e.g., compound 9b ) enhances blood-brain barrier penetration, critical for CNS-targeted therapies .

- Stereochemistry : (1r,4r)-cyclohexyl configurations improve solubility and binding to targets like tankyrase .

What computational methods predict target interactions for oxadiazole-propanamide hybrids?

Q. Advanced

- Docking Simulations : Use AutoDock Vina to model interactions with sterol 14α-demethylase or dopamine receptors. Focus on oxadiazole’s π-π stacking with aromatic residues (e.g., Phe228 in CYP51) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns. Monitor RMSD (<2 Å) to validate binding modes .

- QSAR Models : CoMFA/CoMSIA correlate substituent electronic parameters (Hammett σ) with antifungal activity (R² > 0.8) .

How to design analogs for improved pharmacokinetic properties?

Q. Advanced

- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .

- Metabolic Stability : Replace labile esters with oxadiazole rings, which resist hepatic hydrolysis. Validate via microsomal assays (t₁/₂ > 60 min) .

- Prodrug Strategies : Mask amide groups with acetyl or PEG-ylated promoieties to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.